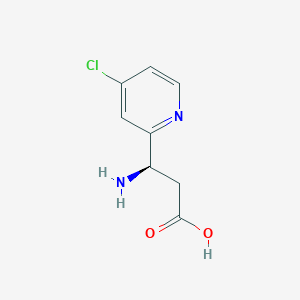

(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid

Beschreibung

(3R)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a 4-chloro-substituted pyridine ring at the β-position of the propanoic acid backbone. The compound’s stereochemistry (R-configuration) and substituent placement on the pyridine ring (4-chloro, 2-position) distinguish it from related analogs.

Eigenschaften

Molekularformel |

C8H9ClN2O2 |

|---|---|

Molekulargewicht |

200.62 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-5-1-2-11-7(3-5)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m1/s1 |

InChI-Schlüssel |

SPRQVKLAWASXRI-ZCFIWIBFSA-N |

Isomerische SMILES |

C1=CN=C(C=C1Cl)[C@@H](CC(=O)O)N |

Kanonische SMILES |

C1=CN=C(C=C1Cl)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloropyridine.

Amination: The 4-chloropyridine undergoes amination to introduce the amino group at the 3-position.

Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.

Reduction: Reduction reactions may target the amino group or the pyridine ring.

Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.

Reduction: Reduction of the amino group can yield primary amines.

Substitution: Substitution of the chlorine atom can result in various substituted pyridine derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of pyridine-dependent enzymes.

Protein Labeling: It can be used in protein labeling studies due to its reactive functional groups.

Medicine:

Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Diagnostic Imaging: It can be used in the development of diagnostic imaging agents.

Industry:

Material Science: The compound is explored for its use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of (3R)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid with its closest analogs:

Key Observations :

- Chlorine Substituent: The target compound’s 4-chloro group increases molecular weight by ~48.45 g/mol compared to non-chlorinated analogs.

- Stereochemistry: The R-configuration is conserved in analogs like (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, critical for binding enantioselective targets (e.g., enzymes or receptors) .

- Substituent Position : The 4-chloro-2-pyridyl group introduces steric and electronic effects distinct from 3-pyridyl analogs, altering charge distribution and hydrogen-bonding capacity.

Biologische Aktivität

(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid, also known as 2-Pyridinepropanoic acid, β-amino-4-chloro-, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : CHClNO

- Molecular Weight : 200.62 g/mol

- CAS Number : 1270034-63-3

The presence of a chlorine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can mimic natural amino acids, allowing it to bind to active sites on enzymes or receptors. This binding can inhibit or modulate enzyme activity, influencing various metabolic pathways .

- Receptor Modulation : It has been shown to interact with specific receptors, potentially affecting signal transduction processes in cells. The structural features of the compound facilitate its binding affinity to these targets .

Biological Activities

Research indicates that (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid exhibits diverse biological activities:

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent against various pathogens, suggesting applications in pharmaceutical formulations aimed at treating infections .

- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid against common bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties.

Study 2: Neuroprotective Properties

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in a rodent model of neurodegeneration. The compound was administered at doses of 10 mg/kg, resulting in improved cognitive function and reduced neuronal apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(5-bromopyridin-2-YL)propanoic acid | CHBrNO | Contains bromine instead of chlorine |

| 3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid | CHFNO | Fluorine substituent influences reactivity |

| 3-Amino-3-(5-methylpyridin-2-YL)propanoic acid | CHNO | Methyl group alters lipophilicity |

The chlorine substituent in (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid enhances its lipophilicity compared to other halogenated analogs, which may improve its therapeutic efficacy and specificity .

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Modulation

Research indicates that (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid acts as a modulator of neurotransmitter systems, particularly in the central nervous system. It has been studied for its potential effects on glutamate receptors, which are crucial for synaptic transmission and plasticity.

Case Study : In vitro studies demonstrated that this compound can enhance synaptic transmission in hippocampal neurons, suggesting its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. Initial findings suggest it may be effective against resistant pathogens.

Case Study : A study evaluated the minimum inhibitory concentrations (MICs) of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid against Gram-positive and Gram-negative bacteria. Results showed that it had comparable efficacy to standard antibiotics, indicating its potential as a new antimicrobial agent .

Cancer Research

(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid has been investigated for its role in cancer therapy. It is believed to inhibit specific pathways involved in tumor growth and metastasis.

Case Study : Molecular docking studies revealed that the compound interacts with proteins involved in cancer progression, suggesting it could serve as a lead compound for developing novel anticancer therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acid | C8H9ClN2O | Different chlorination pattern; distinct activity |

| (2S)-2-amino-4-methylthio-butanoic acid | C7H15NO2S | Different side chain; used in metabolic pathway studies |

| (2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acid | C9H9N3O2 | Contains a cyano group; may affect solubility |

This comparison highlights how variations in structure can lead to differences in biological activity, emphasizing the significance of the chlorinated pyridine structure in determining the compound's specific actions.

Future Research Directions

Future research on (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid should focus on:

- Expanded Pharmacological Studies : Investigating effects on other neurotransmitter systems.

- Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for enantioselective preparation of (3R)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the Michael addition of ammonia to α,β-unsaturated esters derived from 4-chloropyridine-2-carboxylic acid. For example, intermediate 3-(4-chloropyridin-2-yl)acrylic acid can undergo stereoselective amination using chiral catalysts (e.g., Rhodium complexes with BINAP ligands) to achieve the (3R)-configuration . Post-reduction and hydrolysis yield the target compound. Purity is ensured via recrystallization or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can the stereochemical integrity of the (3R)-configuration be validated?

Circular Dichroism (CD) spectroscopy and X-ray crystallography are definitive methods. For routine analysis, chiral HPLC with a retention time comparison against racemic standards is used. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangement, particularly the spatial proximity of the amino group to the chloropyridinyl ring .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Enzyme inhibition assays (e.g., fluorescence-based kinase or protease assays) and receptor-binding studies (e.g., radioligand displacement for G-protein-coupled receptors) are standard. For LAT1 transporter inhibition, competitive uptake assays using [³H]-L-leucine in cancer cell lines (e.g., MCF-7) are recommended . IC₅₀ values should be cross-validated with LC-MS quantification of intracellular amino acid levels .

Advanced Research Questions

Q. How does the 4-chloro substituent on the pyridine ring influence binding affinity compared to hydroxyl or methoxy analogs?

The electron-withdrawing chlorine enhances electrophilicity, improving interactions with hydrophobic pockets in enzymes or receptors. Computational docking (e.g., AutoDock Vina) reveals stronger van der Waals interactions with LAT1 compared to hydroxylated analogs, as shown in free energy calculations (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for 4-hydroxyphenyl derivatives) . Experimental validation via mutagenesis (e.g., LAT1 SLC7A5 mutants) confirms reduced binding when key residues (e.g., Phe252) are altered .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Contradictions arise from pH-dependent ionization (pKa₁ ~2.1 for COOH, pKa₂ ~9.3 for NH₂). Use Hansen Solubility Parameters (HSPs) to optimize solvents:

Q. How can metabolic stability be assessed for this compound in preclinical models?

Use liver microsomal assays (human or rat) with LC-MS/MS quantification:

- Phase I metabolism: Monitor demethylation or hydroxylation of the pyridine ring.

- Phase II: Check for glucuronidation using UDPGA cofactor.

Half-life (t₁/₂) in microsomes <30 minutes suggests rapid clearance, necessitating prodrug strategies (e.g., esterification of the carboxylic acid) .

Methodological Challenges

Q. What analytical techniques differentiate degradation products during stability studies?

High-resolution LC-MS (Q-TOF) identifies hydrolytic (e.g., cleavage of the amino acid backbone) or oxidative (e.g., chloropyridine ring hydroxylation) degradation. Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions accelerates pathway identification. Quantify impurities via HPLC-UV at 254 nm, adhering to ICH Q3A guidelines .

Q. How to design enantioselective synthetic routes that avoid racemization?

Protect the amino group as a tert-butoxycarbonyl (Boc) derivative during synthesis. Use low-temperature (−20°C) Mitsunobu reactions for stereochemical retention. Post-synthesis, deprotection with TFA in dichloromethane minimizes racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.